Propionaldehyde-2,2-d2

概要

説明

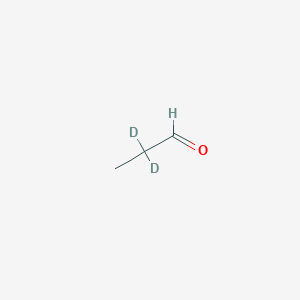

Propionaldehyde-2,2-d2: is a deuterated form of propionaldehyde, where two hydrogen atoms at the second carbon position are replaced by deuterium atoms. It is a colorless, flammable liquid with a pungent and fruity odor. The molecular formula is CH3CD2CHO, and it has a molecular weight of 60.09 g/mol .

準備方法

Synthetic Routes and Reaction Conditions:

Deuterium Exchange Method: Propionaldehyde-2,2-d2 can be synthesized by the deuterium exchange reaction of propionaldehyde with deuterium oxide (D2O) in the presence of a base such as pyridine.

Hydroformylation Method: Another method involves the hydroformylation of ethylene with deuterium-labeled carbon monoxide and hydrogen to produce deuterated propionaldehyde.

Industrial Production Methods: The industrial production of this compound is similar to that of regular propionaldehyde but involves the use of deuterium-labeled reagents. The low-pressure oxo synthesis method, which uses rhodium-phosphine complexes as catalysts, is commonly employed .

化学反応の分析

Types of Reactions:

Reduction: It can be reduced to 1-propanol-2,2-d2 using reducing agents like lithium aluminum hydride.

Condensation: It undergoes aldol condensation reactions to form β-hydroxy aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), acidified dichromate (Cr2O7^2-)

Reduction: Lithium aluminum hydride (LiAlH4)

Condensation: Sodium hydroxide (NaOH), ethanol (EtOH)

Major Products:

Oxidation: Propionic acid-2,2-d2

Reduction: 1-Propanol-2,2-d2

Condensation: β-Hydroxy aldehydes or ketones

科学的研究の応用

Analytical Chemistry

1.1 Gas Chromatography Applications

Propionaldehyde-2,2-d2 is commonly utilized as an internal standard in gas chromatography (GC) for the quantification of volatile carbonyl compounds in various matrices, including food products and biological samples. The deuterated version enhances the sensitivity and accuracy of GC analyses due to its distinct mass signature compared to non-deuterated compounds.

| Application | Methodology | Outcome |

|---|---|---|

| Food Analysis | GC with Flame Ionization Detection (GC-FID) | Accurate quantification of flavor compounds |

| Breath Analysis | Microreactor with Carbonyl Trapping Agent | High capture efficiency (>90%) for carbonyls |

| Cosmetic Products | GC-Mass Spectrometry (GC-MS) | Identification of volatile components |

Case Study: Breath Analysis

A study demonstrated the effectiveness of this compound in capturing carbonyl compounds from exhaled breath. The research indicated that the capture efficiency decreased with higher flow rates but remained above 90% at optimal conditions, showcasing its utility in clinical diagnostics .

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its deuterated nature allows for tracing and understanding metabolic pathways in drug development.

Key Uses:

- Synthesis of Deuterated Drugs: The compound can be used to create deuterated analogs of drugs that may exhibit altered pharmacokinetics and pharmacodynamics.

- Metabolic Studies: It aids in studying metabolic processes by providing insights into how drugs are processed in biological systems.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing other complex molecules. Its reactivity allows it to participate in various reactions such as aldol condensations and reductions.

Reactions Involving this compound:

- Aldol Condensation: It can react with other carbonyl compounds to form β-hydroxy aldehydes or ketones.

- Reduction Reactions: It can be reduced to propanol or oxidized to propionic acid, facilitating the synthesis of various derivatives.

Environmental Monitoring

Due to its volatility and reactivity, this compound is also used in environmental studies to monitor air quality and the presence of aldehydes in industrial emissions.

Application:

- Volatile Organic Compound (VOC) Monitoring: Its use as a standard in VOC analysis helps quantify aldehyde levels in ambient air samples.

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry. It can be used as an intermediate in the synthesis of polymers and resins that require specific isotopic labeling for enhanced properties.

| Material Science Application | Description |

|---|---|

| Polymer Synthesis | Used as a precursor for creating specialized polymers |

| Isotopic Labeling | Enhances tracking and analysis of polymer degradation |

作用機序

The mechanism of action of propionaldehyde-2,2-d2 involves its participation in typical aldehyde reactions such as nucleophilic addition and oxidation. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, which can be studied to gain insights into reaction mechanisms .

類似化合物との比較

Propionaldehyde-1-13C: A carbon-13 labeled analog of propionaldehyde.

Propionaldehyde-2,2,3,3,3-d5: A deuterated analog with five deuterium atoms.

Acetaldehyde-d4: A deuterated form of acetaldehyde with four deuterium atoms.

Uniqueness: Propionaldehyde-2,2-d2 is unique due to its specific deuterium labeling at the second carbon position, which makes it particularly useful for studying reaction mechanisms and isotope effects in chemical and biological systems .

生物活性

Propionaldehyde-2,2-d2 is a deuterated form of propionaldehyde, featuring two hydrogen atoms replaced by deuterium isotopes. This modification allows for unique applications in biological and chemical studies, particularly in tracing metabolic pathways and understanding reaction mechanisms. The biological activity of this compound can be explored through its effects on cellular processes, metabolic pathways, and its interactions with various biological systems.

Chemical Formula: C₃D₆O

Molecular Weight: 60.06 g/mol

Structure: this compound retains the aldehyde functional group characteristic of propionaldehyde but exhibits altered kinetic properties due to the presence of deuterium.

Biological Activity Overview

-

Metabolism and Toxicity

- Propionaldehyde is metabolized primarily to propionic acid via aldehyde dehydrogenase (ALDH) pathways. Studies indicate that the deuterated variant may exhibit altered metabolic rates compared to its non-deuterated counterpart due to the kinetic isotope effect .

- Chronic exposure to propionaldehyde can lead to significant health issues such as liver and kidney damage, central nervous system depression, and respiratory complications . The toxicity profile suggests that while this compound may share similar risks, its unique isotopic labeling could provide insights into its metabolic fate and potential detoxification pathways.

-

Antimicrobial Activity

- Research has shown that short-chain carbonyl compounds (SCCAs), including propionaldehyde derivatives, exhibit varying degrees of antimicrobial activity depending on environmental conditions such as pH . In particular, studies have indicated that propionic acid can inhibit biofilm formation in certain bacteria.

- The incorporation of deuterium in this compound may influence its interaction with microbial enzymes or cell membranes, potentially enhancing or diminishing its antimicrobial efficacy compared to non-deuterated forms.

-

Applications in Pharmacokinetics

- The distinct mass difference between hydrogen and deuterium allows for precise tracking of this compound in biological systems. This property is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds is critical.

- Case studies utilizing deuterated compounds have demonstrated their utility in elucidating metabolic pathways and enzyme kinetics within cellular environments .

Table 1: Summary of Biological Effects of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Metabolism | Converted to propionic acid | Via ALDH pathways |

| Toxicity | CNS depression | Similar symptoms to alcohol intoxication |

| Antimicrobial | Variable efficacy | Dependent on pH and structure |

| Pharmacokinetics | Enhanced tracing capabilities | Kinetic isotope effect allows for precise tracking |

Case Studies

-

Toxicological Assessment

A study conducted on the chronic effects of propionaldehyde exposure revealed significant risks associated with long-term inhalation or ingestion. Symptoms included respiratory distress and neurological impairment . The study highlights the importance of understanding the metabolic pathways influenced by isotopic variations. -

Antimicrobial Efficacy

Research comparing various SCCAs demonstrated that propionic acid derivatives could inhibit biofilm formation in Salmonella enterica under acidic conditions. The study emphasized how structural differences affect antimicrobial properties . Future studies could explore how this compound's isotopic labeling influences these interactions. -

Pharmacokinetic Studies

Investigations into the pharmacokinetics of deuterated aldehydes have shown that their unique properties facilitate a better understanding of metabolic processes. For instance, a study indicated that deuterated compounds could alter enzyme kinetics significantly compared to their non-deuterated counterparts .

特性

IUPAC Name |

2,2-dideuteriopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJYMSMWIIQGU-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480223 | |

| Record name | Propionaldehyde-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39493-21-5 | |

| Record name | Propionaldehyde-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39493-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。